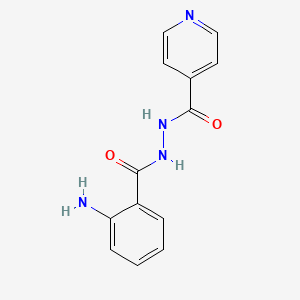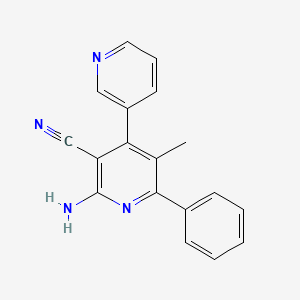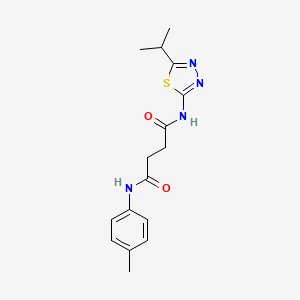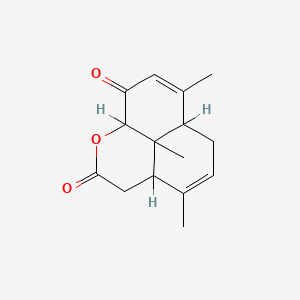
1,2,3-Trichloro-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-4-ethynylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of three chlorine atoms and one ethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-4-ethynylbenzene typically involves multi-step reactions starting from benzene. One common method includes:
Friedel-Crafts Acylation: Benzene undergoes acylation to introduce an acyl group.
Conversion to Alkane: The acyl group is then reduced to an alkane.
Nitration: The alkane is nitrated to introduce a nitro group.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination: The amine is brominated to introduce bromine atoms.
Substitution with Chlorine: The bromine atoms are substituted with chlorine atoms to form 1,2,3-Trichlorobenzene.
Introduction of Ethynyl Group: Finally, an ethynyl group is introduced to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trichloro-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH₃) for amino substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trichloro-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo electrophilic substitution. These interactions can modulate the activity of biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trichlorobenzene: Similar structure but lacks the ethynyl group.
1,2,4-Trichlorobenzene: Different chlorine atom positions.
1,3,5-Trichlorobenzene: Different chlorine atom positions.
Uniqueness
1,2,3-Trichloro-4-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring.
Propiedades
Número CAS |
113110-46-6 |
|---|---|
Fórmula molecular |
C8H3Cl3 |
Peso molecular |
205.5 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H3Cl3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
Clave InChI |
HJTVVSMAQRMOGU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(C=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)

![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)




![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)



![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
